![molecular formula C19H22N2O4 B4537455 N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)
N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves complex chemical reactions. A notable example is the synthesis of Ethyl p-Methoxyphenyl-N,N-dibenzyl-tyrosine ester through coupling reactions, characterized by NMR, IR, and MS, under optimized conditions to achieve high yield and enantiomeric excess (Xiangting Min, 2010)(Min, 2010). Another synthesis approach involves the reaction of 4-methoxy-α-methylbenzyl alcohol with carboxylic acids to produce 4-methoxy-α-methyl benzyl esters, demonstrating the versatility of methoxybenzyl-based compounds in organic synthesis (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990)(Yoo, Kim, & Kyu, 1990).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant insights into their conformational dynamics. The Schiff base compound, N-N′-bis(4-methoxybenzylidene)ethylenediamine, exhibits an anti conformation as its most stable molecular structure, as determined by X-ray analysis and PM3 method (C. Unaleroglu, Baris Temelli, & T. Hökelek, 2001)(Unaleroglu, Temelli, & Hökelek, 2001). This highlights the importance of conformational analysis in understanding the structural preferences of such molecules.
Chemical Reactions and Properties
Methoxy-(2-trimethylsilyl)ethoxycarbene's reactions with Michael acceptors and hydroxylic compounds underline the reactivity of methoxybenzyl-related carbenes, showing no rearrangement and capturing the carbene with specific stoichiometry (D. Pole, P. Sharma, & J. Warkentin, 1996)(Pole, Sharma, & Warkentin, 1996). This indicates the nuanced chemical behavior these compounds can exhibit.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-7-3-14(4-8-16)11-12-20-18(22)19(23)21-13-15-5-9-17(25-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFXXSDLWJJMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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